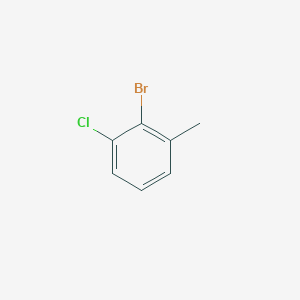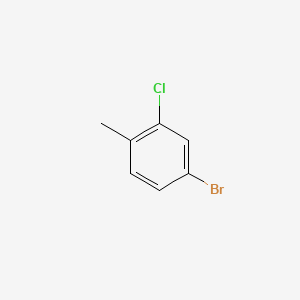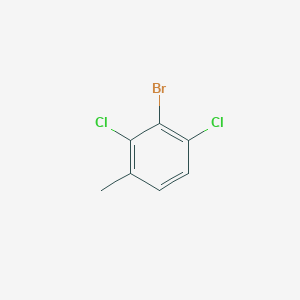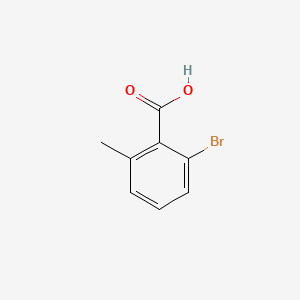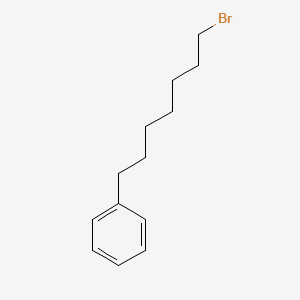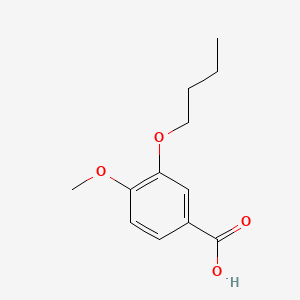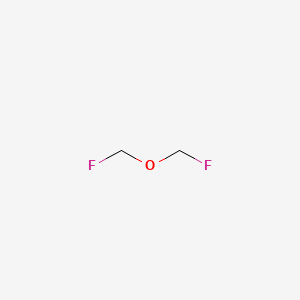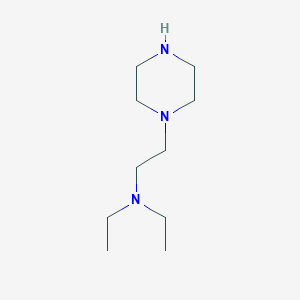
2,3,5-Trifluoropyridine
Overview
Description
2,3,5-Trifluoropyridine is a chemical compound with the CAS Number: 76469-41-5 . It has a molecular weight of 133.07 and is typically stored in a refrigerator . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 2,3,5-Trifluoropyridine, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
Molecular Structure Analysis
The molecular formula of 2,3,5-Trifluoropyridine is C5H2F3N . The exact mass is 133.013931 .
Chemical Reactions Analysis
Fluoropyridines, including 2,3,5-Trifluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Physical And Chemical Properties Analysis
2,3,5-Trifluoropyridine is a colorless to light yellow clear liquid . It has a density of 1.4±0.1 g/cm3 , a boiling point of 96.7±35.0 °C at 760 mmHg , and a flash point of 12.3±25.9 °C .
Scientific Research Applications
Pharmaceutical Intermediate
2,3,5-Trifluoropyridine: is utilized as an intermediate in pharmaceutical synthesis . Its unique structure allows for the creation of various medicinal compounds, particularly those that benefit from the incorporation of a trifluoromethyl group, which can significantly alter the biological activity of molecules.
Agrochemical Synthesis
This compound has been employed in the synthesis of agrochemicals, such as fluazinam . The trifluoromethyl group in pyridine derivatives has been shown to enhance fungicidal activity compared to other derivatives, making it valuable in developing new pesticides.
Mechanism of Action
Target of Action
It’s known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are less reactive than their chlorinated and brominated analogues .
Mode of Action
The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety are thought to contribute to the biological activities of trifluoromethylpyridine (tfmp) derivatives .
Biochemical Pathways
Fluoropyridines are known to be used as precursors for the synthesis of various biologically active compounds . For instance, 5-chloro-2,3,6-trifluoropyridine was used as a precursor for the synthesis of anticancer drugs .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence these properties, as fluorine is known to affect the bioavailability and metabolic stability of pharmaceutical compounds .
Result of Action
Fluoropyridines are known to exhibit interesting and unusual physical, chemical, and biological properties . They are used in the synthesis of various biologically active compounds, including anticancer drugs .
Safety and Hazards
Future Directions
Fluoropyridines, including 2,3,5-Trifluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They present a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased due to the high availability of the fluorinated synthetic blocks and the effective fluorinating reagents .
properties
IUPAC Name |
2,3,5-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVOXNTXYMXDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382558 | |
| Record name | 2,3,5-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluoropyridine | |
CAS RN |
76469-41-5 | |
| Record name | 2,3,5-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trifluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the degree of fluorine substitution impact the crystal packing of fluorinated pyridines?
A1: Research indicates a correlation between fluorine substitution and the crystal packing arrangements of fluorinated pyridines []. For instance, 2,3,5-trifluoropyridine exhibits a parallel arrangement of molecules within its crystal structure. This contrasts with the herringbone packing observed in the monosubstituted 3-fluoropyridine and the edge-to-face arrangement found in the fully substituted pentafluoropyridine. These variations highlight how increasing fluorine substitution can lead to stepwise changes in the crystal packing of these compounds [].
Q2: What computational methods can provide insights into the crystal packing behavior of fluorinated pyridines like 2,3,5-trifluoropyridine?
A2: Quantum-chemical calculations, specifically using methods like MP2/6-311G(d,p), offer valuable insights into the intermolecular interaction energies within crystal structures []. By analyzing these energies, researchers can identify energetically significant fragments, referred to as basic structural motifs, which contribute to the overall crystal packing stability. This approach provides a deeper understanding of the aggregation behavior of compounds like 2,3,5-trifluoropyridine at the molecular level [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

